S,S-Dimethyl-N-(p-toluenesulfonyl)sulfoximine

Vue d'ensemble

Description

S,S-Dimethyl-N-(p-toluenesulfonyl)sulfoximine is a useful research compound. Its molecular formula is C9H13NO3S2 and its molecular weight is 247.3 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 202395. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

S,S-Dimethyl-N-(p-toluenesulfonyl)sulfoximine, also known as a methylene-transfer agent, primarily targets carbonyl compounds . These compounds play a crucial role in various biochemical reactions, particularly in the formation of epoxides .

Mode of Action

The compound interacts with its targets through a unique mechanism. The anion of this compound adds to carbonyl compounds, leading to the formation of epoxides . These epoxides can then react with a further mole of reagent, resulting in ring expansion to give 2,2-disubstituted oxetanes .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve the transformation of carbonyl compounds into epoxides and subsequently into 2,2-disubstituted oxetanes . These transformations can have significant downstream effects, potentially influencing a variety of biochemical processes.

Result of Action

The primary molecular result of the action of this compound is the formation of 2,2-disubstituted oxetanes from carbonyl compounds . This transformation could potentially have a variety of cellular effects, depending on the specific context and environment.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a cool place, in a tightly closed container, and in a dry and well-ventilated place . It should also be kept away from oxidizing agents . These precautions suggest that the compound’s action could be affected by factors such as temperature, humidity, and the presence of other chemicals.

Activité Biologique

S,S-Dimethyl-N-(p-toluenesulfonyl)sulfoximine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

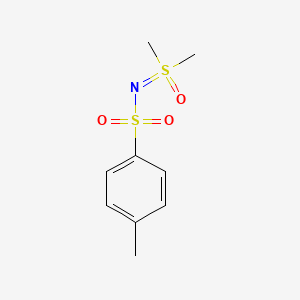

This compound features a sulfoximine functional group, which is characterized by the presence of a sulfur atom bonded to both nitrogen and oxygen. The structural formula can be represented as:

This compound is known for its ability to act as an inhibitor of various enzymes, which contributes to its biological activity.

Research indicates that sulfoximines, including this compound, can inhibit critical enzymes involved in metabolic pathways:

- Glutamine Synthetase Inhibition : This enzyme plays a crucial role in nitrogen metabolism. Inhibition can lead to reduced levels of glutamine, affecting cellular functions and potentially leading to cytotoxic effects in certain cancer cells .

- γ-Glutamylcysteine Synthetase Inhibition : This enzyme is essential for glutathione synthesis, a key antioxidant. Inhibition may increase oxidative stress within cells .

Biological Activity

Anticancer Properties : this compound has been studied for its potential anticancer properties. It demonstrates cytotoxic effects against various cancer cell lines, primarily through the modulation of glutathione levels and induction of apoptosis .

Anti-inflammatory Effects : The compound has shown promise in reducing inflammation by inhibiting COX enzymes, which are involved in the inflammatory response. Compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs), sulfoximines exhibit selectivity towards COX-2, potentially leading to fewer side effects .

Case Studies

- Inhibition of L-Asparagine Synthetase : A study highlighted that sulfoximines can inhibit L-asparagine synthetase with nanomolar potency. This inhibition is particularly relevant in acute lymphoblastic leukemia, where ASNS upregulation contributes to drug resistance .

- COX Inhibition Studies : Research comparing sulfoximines with traditional NSAIDs revealed that certain sulfoximine derivatives showed moderate inhibition of COX-1 and COX-2, indicating their potential as safer alternatives for pain management .

- Electrochemical Synthesis Pathways : Recent advancements in electrochemical synthesis have allowed for the scalable production of sulfoximines, enhancing their availability for biological testing and therapeutic applications .

Data Tables

Applications De Recherche Scientifique

Chemical Properties and Structure

S,S-Dimethyl-N-(p-toluenesulfonyl)sulfoximine has the following chemical properties:

- Molecular Formula : C₉H₁₃N₁O₃S₂

- CAS Number : 22236-45-9

- IUPAC Name : N-[dimethyl(oxo)-λ⁶-sulfanylidene]-4-methylbenzenesulfonamide

The compound features a sulfoximine functional group, which is known for its unique reactivity and ability to stabilize various chemical structures.

Organic Synthesis

This compound plays a crucial role in organic synthesis as a reagent for the introduction of sulfoximine functionalities into various organic compounds. Its ability to act as a nucleophile allows for the formation of complex molecules through electrophilic substitution reactions.

Case Study : In a study by AstraZeneca, the replacement of a sulfone with a sulfoximine led to improved aqueous solubility while maintaining biological potency, facilitating the advancement of drug candidates into clinical trials .

Pharmaceutical Development

The compound has been utilized in the development of pharmaceuticals due to its ability to enhance solubility and bioavailability. It has been incorporated into lead scaffolds in drug discovery programs at major pharmaceutical companies including Bayer, Pfizer, and Genentech.

Data Table: Pharmaceutical Applications of this compound

Biological Applications

Recent studies have shown that sulfoximines can exhibit biological activities, making them valuable in medicinal chemistry. The compound has been investigated for its potential as an active pharmaceutical ingredient (API) due to its unique properties.

Case Study : Research indicated that incorporating sulfoximines into drug design can lead to compounds with enhanced biological activity and selectivity against specific targets .

Propriétés

IUPAC Name |

N-[dimethyl(oxo)-λ6-sulfanylidene]-4-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3S2/c1-8-4-6-9(7-5-8)15(12,13)10-14(2,3)11/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRNAWARRPQUZDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N=S(=O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10944880 | |

| Record name | N-[Dimethyl(oxo)-lambda~6~-sulfanylidene]-4-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10944880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22236-45-9 | |

| Record name | N-(Dimethyloxido-λ4-sulfanylidene)-4-methylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22236-45-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | S,S-Dimethyl-N-(p-tolylsulphonyl)sulphoximide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022236459 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 22236-45-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202395 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-[Dimethyl(oxo)-lambda~6~-sulfanylidene]-4-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10944880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S,S-dimethyl-N-(p-tolylsulphonyl)sulphoximide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.768 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.